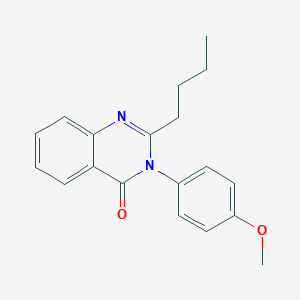![molecular formula C27H26N2O4 B295531 4-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B295531.png)
4-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as MPP, is a compound that has gained attention in scientific research due to its potential therapeutic effects. MPP belongs to the class of pyrazolones and has been shown to have anti-inflammatory and antioxidant properties.
作用機序
4-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one's mechanism of action is not fully understood, but it is thought to work by inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help to reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to increase the activity of antioxidant enzymes such as SOD and CAT. In addition, this compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are indicators of oxidative stress.
実験室実験の利点と制限
4-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound has been shown to have low toxicity and is well-tolerated in animal studies. However, this compound also has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. This compound also has limited bioavailability, which can make it difficult to achieve therapeutic concentrations in target tissues.
将来の方向性
There are several future directions for the study of 4-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One direction is to investigate the potential of this compound as a therapeutic agent for inflammatory and oxidative stress-related diseases. Another direction is to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cellular pathways.
合成法
The synthesis of 4-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 3-phenoxypropyl bromide with 4-(3-methoxy-4-hydroxybenzyl)benzaldehyde in the presence of potassium carbonate in dimethylformamide. The resulting product is then reacted with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in ethanol to yield this compound. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
科学的研究の応用
4-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential therapeutic effects in various scientific research applications. This compound has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C27H26N2O4 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
(4E)-4-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C27H26N2O4/c1-20-24(27(30)29(28-20)22-10-5-3-6-11-22)18-21-14-15-25(26(19-21)31-2)33-17-9-16-32-23-12-7-4-8-13-23/h3-8,10-15,18-19H,9,16-17H2,1-2H3/b24-18+ |
InChIキー |
IMIAVEGYADITRV-HKOYGPOVSA-N |
異性体SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OCCCOC3=CC=CC=C3)OC)C4=CC=CC=C4 |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCCCOC3=CC=CC=C3)OC)C4=CC=CC=C4 |
正規SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCCCOC3=CC=CC=C3)OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)


![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295464.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295466.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(methylsulfanyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295467.png)
![6-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295469.png)
![6-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295470.png)
![(6E)-6-{[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295471.png)
![2-(ethylsulfanyl)-5-imino-6-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295472.png)
![6-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295473.png)
